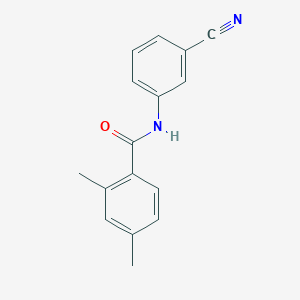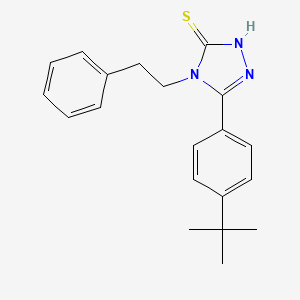
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research. It is a member of the triazole family and has been found to have various applications in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been found to inhibit the growth and proliferation of various bacterial and fungal strains. In addition, it has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its broad range of biological activities. The compound has been shown to exhibit antimicrobial, antitumor, and antioxidant activity, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other bioactive compounds, 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may have adverse effects on cells and tissues at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the investigation of the compound's potential use as a therapeutic agent for various diseases. Further studies are also needed to elucidate the compound's mechanism of action and to explore its potential toxicity and side effects. Overall, 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a promising compound that has the potential to contribute to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-tert-butylbenzaldehyde, phenylethylamine, and thiosemicarbazide in the presence of acetic acid. The reaction proceeds through a series of steps, including condensation, cyclization, and thionation, to produce the final product. This synthesis method has been optimized to achieve a high yield of the compound and is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to exhibit significant antimicrobial, antitumor, and antioxidant activity. The compound has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-20(2,3)17-11-9-16(10-12-17)18-21-22-19(24)23(18)14-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRIQJODFNFBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

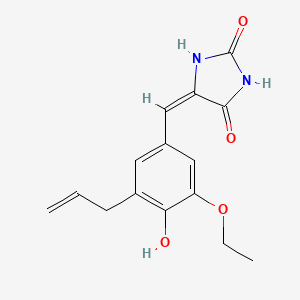
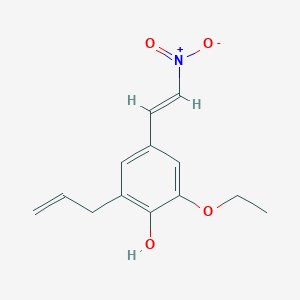
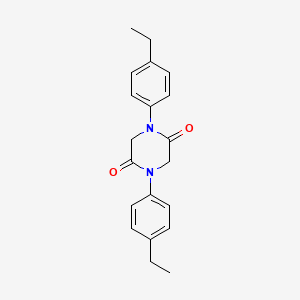
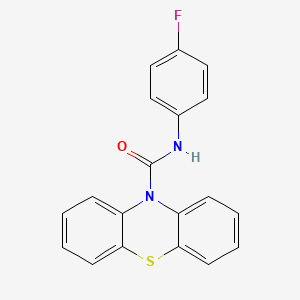

![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)
![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)

![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)
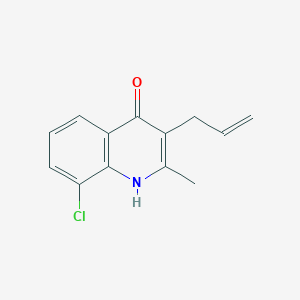
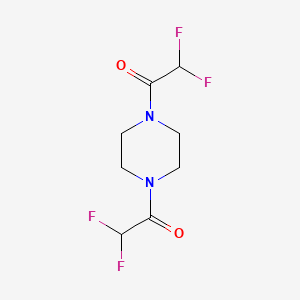
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
